4,4-dimethyl-5H-1,3-oxazole-2-thiol
Description
4,4-Dimethyl-5H-1,3-oxazole-2-thiol is a heterocyclic compound featuring a five-membered oxazole ring with two methyl groups at the 4-position and a thiol (-SH) substituent at the 2-position. This structure confers unique electronic and steric properties, distinguishing it from other oxazole derivatives.
Properties
IUPAC Name |
4,4-dimethyl-5H-1,3-oxazole-2-thiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NOS/c1-5(2)3-7-4(8)6-5/h3H2,1-2H3,(H,6,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIMMIOUDVZQBAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(=N1)S)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(COC(=N1)S)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Carbonyldiimidazole can be synthesized by the reaction of phosgene with four equivalents of imidazole under anhydrous conditions. The reaction produces carbonyldiimidazole and imidazolium chloride as a byproduct. The crystalline product is obtained in approximately 90% yield after the removal of the side product and solvent .
Chemical Reactions Analysis
Carbonyldiimidazole undergoes several types of chemical reactions, including:
Amide Formation: It is used to convert amines into amides.
Carbamate Formation: It can convert alcohols into carbamates.
Urea Formation: It is used to form ureas from amines.
Ester Formation: It can convert alcohols into esters.
Common reagents and conditions for these reactions include the use of carbonyldiimidazole as the coupling agent, often in the presence of a base to neutralize the byproducts. The major products formed from these reactions are amides, carbamates, ureas, and esters .
Scientific Research Applications
Carbonyldiimidazole has a wide range of applications in scientific research, including:
Chemistry: It is used in peptide synthesis for the coupling of amino acids.
Biology: It is employed in the modification of biomolecules, such as the formation of peptide bonds.
Medicine: It is used in the synthesis of pharmaceutical compounds.
Industry: It is utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism by which carbonyldiimidazole exerts its effects involves the activation of carboxylic acids to form reactive intermediates that can then react with nucleophiles such as amines or alcohols. The molecular targets include carboxylic acids, amines, and alcohols, and the pathways involved are those leading to the formation of amides, carbamates, ureas, and esters .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Comparisons
Table 1: Key Structural Features of Selected Oxazole and Oxadiazole Derivatives
| Compound Name | Core Structure | Substituents | Molecular Formula | Key Functional Groups |
|---|---|---|---|---|
| 4,4-Dimethyl-5H-1,3-oxazole-2-thiol | Oxazole | 4,4-dimethyl; 2-thiol | C₅H₇NOS | Thiol (-SH) |
| 2-Benzyl-4,4-dimethyl-5H-1,3-oxazole | Oxazole | 4,4-dimethyl; 2-benzyl | C₁₂H₁₅NO | Aromatic (benzyl) |
| 5-Benzyl-1,3,4-oxadiazole-2-thiol | Oxadiazole | 5-benzyl; 2-thiol | C₉H₈N₂OS | Thiol; Oxadiazole |
| 2-(2-Bromophenyl)-4,4-dimethyl-5H-1,3-oxazole | Oxazole | 4,4-dimethyl; 2-bromophenyl | C₁₁H₁₂BrNO | Halogen (Br) |
Key Observations :
- Thiol vs. Halogen/Aromatic Substituents : The thiol group in the target compound enhances polarity and nucleophilicity compared to halogenated (e.g., bromophenyl) or aromatic (e.g., benzyl) derivatives, which exhibit greater lipophilicity .
- Oxazole vs. Oxadiazole : Oxadiazoles (e.g., 5-benzyl-1,3,4-oxadiazole-2-thiol) have an additional nitrogen atom, altering ring aromaticity and electronic properties compared to oxazoles .
Key Observations :
Physicochemical and Reactivity Profiles
Table 3: Physical and Chemical Properties
| Compound Name | Molecular Weight (g/mol) | H-Bond Donors | H-Bond Acceptors | Solubility Trends |
|---|---|---|---|---|
| This compound | 129.18 | 1 | 3 | Polar solvents (e.g., ethanol) |
| 2-Benzyl-4,4-dimethyl-5H-1,3-oxazole | 189.26 | 0 | 2 | Lipophilic solvents |
| 2-(Chloromethyl)-4,4-dimethyl-5H-1,3-oxazole | 147.60 | 0 | 2 | Moderate polarity |
Key Observations :
- Hydrogen Bonding: The thiol group increases H-bond donor capacity, enhancing solubility in polar solvents compared to non-thiolated analogs (e.g., benzyl or chloromethyl derivatives) .
- Reactivity : Thiol-containing compounds are prone to oxidation (forming disulfides) and metal coordination, unlike halogenated or alkylated derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
